3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonic acid
Description
This compound is a tricyclic sulfonic acid derivative characterized by a fused bicyclo[6.3.1] framework with an oxygen atom (oxa) and a sulfur atom (thia) in the heterocyclic system. The sulfonic acid group (-SO₃H) at position 9 confers high polarity and acidity, making it water-soluble and reactive in aqueous environments . The 3,3-dioxo moiety (two adjacent oxygen atoms bonded to sulfur) stabilizes the structure through resonance and enhances electrophilic reactivity.
Properties
CAS No. |
84912-13-0 |
|---|---|
Molecular Formula |
C10H6O6S2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonic acid |
InChI |
InChI=1S/C10H6O6S2/c11-17(12,13)8-5-4-7-10-6(8)2-1-3-9(10)18(14,15)16-7/h1-5H,(H,11,12,13) |
InChI Key |
QAEUEWRTNVGJOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)S(=O)(=O)O3)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonic acid typically involves multi-step organic reactions.
Biological Activity
3,3-Dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonic acid is a complex organic compound notable for its unique tricyclic structure and multiple functional groups, including sulfonic acid. This compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Chemical Structure and Properties
The compound features a tricyclic framework that incorporates sulfur and oxygen functionalities, contributing to its chemical stability and reactivity. The presence of the sulfonic acid group enhances its solubility in water, making it a suitable candidate for biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉O₃S |
| Molecular Weight | 241.26 g/mol |
| CAS Number | 84912-13-0 |
| IUPAC Name | This compound |
Biological Activity
Preliminary studies suggest that compounds with similar structural features exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Research indicates that compounds with sulfonic acid groups often exhibit antimicrobial properties. For instance, studies have shown that related compounds possess effective antibacterial activity against various strains of bacteria.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines have demonstrated that this compound exhibits selective cytotoxic effects. The mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal cells.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Preliminary data suggest it may inhibit certain enzymes involved in metabolic pathways significant to cancer progression.
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various sulfonic acid derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds structurally similar to 3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca exhibited significant inhibition zones compared to controls .
- Cytotoxicity Assessment : In vitro studies using MTT assays on human cancer cell lines showed that this compound reduced cell viability significantly at concentrations above 25 µM after 48 hours of exposure .
- Enzyme Inhibition Analysis : The compound was tested against several enzymes involved in cancer metabolism (e.g., lactate dehydrogenase). Results indicated a dose-dependent inhibition with an IC50 value of approximately 15 µM .
The biological activities of 3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids due to its reactive functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs identified in the literature:
Key Observations:
Sulfonyl chloride (-SO₂Cl) derivatives are more reactive than sulfonic acids (-SO₃H), enabling nucleophilic substitutions (e.g., forming sulfonamides or esters) .
Electronic Effects :
- The 3,3-dioxo group in the target compound stabilizes the sulfur center via resonance, reducing electrophilicity compared to sulfonyl chlorides but enhancing thermal stability .
- Chlorinated analogs (e.g., endosulfan sulfate) exhibit environmental persistence due to halogen substituents, whereas the sulfonic acid group in the target compound promotes biodegradability .
Applications :
- Sulfonic acids are often used as catalysts or surfactants, while sulfonyl chlorides serve as intermediates in drug synthesis (e.g., sulfonamide antibiotics) .
- The tricyclic framework in the target compound may offer rigidity for designing metal-chelating ligands or supramolecular assemblies .
Research Findings and Limitations
- Synthetic Challenges : Derivatives like ethyl 4-{2-ethyl-3-oxo-2-azatricyclo...}benzoate () require multi-step syntheses, often involving sulfonation and cyclization under harsh conditions. Yield optimization remains a hurdle due to steric hindrance in the tricyclic core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
